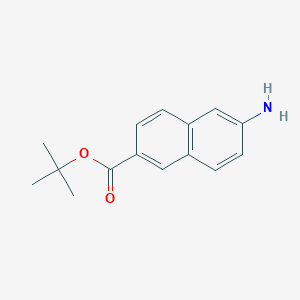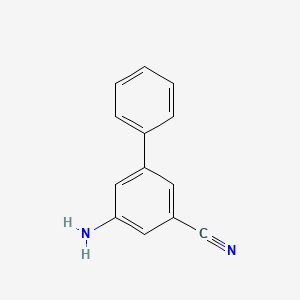
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is a chemical compound that features a lithium ion paired with a complex organic anion. This compound is notable for its unique structure, which includes both difluoromethyl and fluorobenzene groups, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate typically involves the introduction of difluoromethyl and fluorobenzene groups into a sulfinate framework. One common method includes the reaction of 2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride with lithium hydroxide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include difluoromethylated and fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Lithium difluoro(oxalato)borate: Another lithium salt with fluorinated groups, used in battery electrolytes.
Lithium bis(trifluoromethanesulfonyl)imide: Known for its use in electrochemical applications due to its high ionic conductivity.
Uniqueness
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is unique due to its specific combination of difluoromethyl and fluorobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are desired .
Propiedades
Fórmula molecular |
C7H4F3LiO2S |
|---|---|
Peso molecular |
216.1 g/mol |
Nombre IUPAC |
lithium;2-(difluoromethyl)-5-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H5F3O2S.Li/c8-4-1-2-5(7(9)10)6(3-4)13(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
Clave InChI |
JAZHOERLOLYENH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=C(C=C1F)S(=O)[O-])C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)




![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13514703.png)


![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)



